N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MPTN, is a chemical compound that has been studied for its potential use in scientific research. MPTN has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been found to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. In addition, N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been found to inhibit the activity of a protein called mTOR, which is involved in the regulation of protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been found to have anti-inflammatory and antioxidant properties. These properties make N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide a potentially useful compound for the treatment of a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is that it has been found to be relatively non-toxic to cells and tissues. This makes it a potentially useful compound for in vitro and in vivo studies. However, one of the limitations of using N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Future Directions
There are several future directions for research on N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One area of research that could be explored is the development of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide as a potential anticancer drug. In addition, further studies could be conducted to better understand the mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide and its potential use in the treatment of neurodegenerative diseases. Finally, studies could be conducted to investigate the potential use of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in the treatment of other diseases and conditions, such as inflammation and oxidative stress.
Synthesis Methods
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is the reaction of 4-chloropyrazole with methyl hydrazine to form 1-methyl-1H-pyrazol-4-amine. This compound is then reacted with 6-bromonicotinic acid to form N-(1-methyl-1H-pyrazol-4-yl)-6-bromonicotinamide. Finally, the bromine atom in this compound is replaced with a tetrahydrothiophen-3-yl group using a palladium-catalyzed coupling reaction to yield N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is in the field of cancer research. N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide could be used as a potential anticancer drug. In addition, N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-18-8-11(7-16-18)17-14(19)10-2-3-13(15-6-10)20-12-4-5-21-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBGNDPAJNFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
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